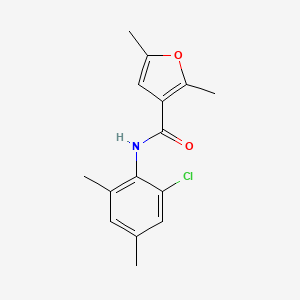
N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide, also known as A-836,339, is a compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of drugs known as cannabinoid receptor agonists and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is a selective agonist of the CB2 cannabinoid receptor. This receptor is primarily expressed in immune cells and has been shown to play a role in inflammation and pain. Activation of the CB2 receptor by this compound leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been shown to have antioxidant properties, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is its selectivity for the CB2 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide. One area of research is the development of more potent and selective CB2 receptor agonists. Another area of research is the development of novel drug delivery systems that can improve the pharmacokinetics of this compound. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound in the treatment of pain, addiction, and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is a complex process that involves several steps. The first step is the preparation of 2,5-dimethylfuran-3-carboxylic acid. This is achieved by reacting 2,5-dimethylfuran with potassium permanganate in the presence of sulfuric acid. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride.
The next step is the preparation of 2-chloro-4,6-dimethylphenylamine. This is achieved by reacting 2-chloro-4,6-dimethylphenylacetonitrile with lithium aluminum hydride in the presence of ether. The resulting product is then treated with hydrochloric acid to form the corresponding amine.
Finally, the amine is reacted with the acid chloride to form the desired product, this compound.
Aplicaciones Científicas De Investigación
N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide has been extensively studied for its potential use in scientific research. One of the main areas of research has been in the field of pain management. Studies have shown that this compound has potent analgesic effects and may be useful in the treatment of chronic pain.
Another area of research has been in the field of addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction.
Propiedades
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-8-5-9(2)14(13(16)6-8)17-15(18)12-7-10(3)19-11(12)4/h5-7H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVRUPKGPJSRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=C(OC(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(dimethylamino)propyl]-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B7532771.png)
![N-(cyclohexylmethyl)-2-[4-[(2-fluorophenyl)sulfonyl-methylamino]phenoxy]acetamide](/img/structure/B7532782.png)
![4-[2-oxo-2-(propan-2-ylamino)ethyl]-N-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7532788.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(carbamoylamino)-4-methylpentanoate](/img/structure/B7532800.png)
![N-(3-phenylsulfanylpropyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7532811.png)

![N-[1-[1-[2-(tert-butylcarbamoylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532824.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzenesulfonamide](/img/structure/B7532829.png)
![Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7532850.png)
![[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7532852.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7532857.png)


